molecular formula C13H13ClN2O2 B13854616 Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate

Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate

Cat. No.: B13854616
M. Wt: 264.71 g/mol
InChI Key: OFZOSCPGOJTCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate is a quinazoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinazoline derivatives are significant due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate, typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often employ green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve efficiency.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular pathways involved in disease progression, such as cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives like:

Uniqueness

Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl ester group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-7(2)12-15-10-8(11(14)16-12)5-4-6-9(10)13(17)18-3/h4-7H,1-3H3

InChI Key

OFZOSCPGOJTCGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2C(=O)OC)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.